N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
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Overview
Description
Scientific Research Applications
Anti-Inflammatory Drug Development
The compound has been used in the development of new anti-inflammatory drugs . It has been found to be a potent inhibitor of COX-2, an enzyme that plays a significant role in inflammation .
Analgesic Studies
The compound has shown potential in analgesic studies . The hot plate method was used for analgesia, and carrageenan-induced inflammation was also assayed .
Inhibition of COX-1 Enzyme
The compound has also shown potential in inhibiting the COX-1 enzyme . Although it was relatively less potent than standard aspirin, it still showed encouraging results .
Inhibition of 5-LOX Enzyme
The compound has shown potential in inhibiting the 5-LOX enzyme . Compounds 5d and 5e were dominant with IC 50 values of 23.08 and 38.46 μM, respectively .
Anti-Nociceptive Assay
Both compounds 5d and 5e were also significantly potent in the anti-nociceptive assay .
Molecular Docking Interactions
The molecular docking interactions of these two compounds with the target proteins of COX and LOX further strengthened their potential for use in COX/LOX pathway inhibitions .
Future Directions
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS2/c22-18-12-11-17(27-18)16-13-26-21(23-16)24-20(25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGPQOKJMYRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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